molecular formula C11H8F3N3O2 B3719287 (4Z)-3-methyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-1,2-oxazol-5(4H)-one

(4Z)-3-methyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-1,2-oxazol-5(4H)-one

Cat. No.: B3719287
M. Wt: 271.19 g/mol
InChI Key: VYBLHRQOKYMNSS-UHFFFAOYSA-N
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Description

(4Z)-3-methyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-1,2-oxazol-5(4H)-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and an oxazole ring

Properties

IUPAC Name

3-methyl-4-[[2-(trifluoromethyl)phenyl]diazenyl]-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c1-6-9(10(18)19-17-6)16-15-8-5-3-2-4-7(8)11(12,13)14/h2-5,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBLHRQOKYMNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)ON1)N=NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-methyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-1,2-oxazol-5(4H)-one typically involves multiple steps, starting with the preparation of the hydrazine derivative and the oxazole ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as microwave-assisted synthesis can also enhance the production process by reducing reaction times and increasing yields.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-methyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-1,2-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and specific catalysts that promote the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-3-methyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-1,2-oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes and developing new therapeutic agents.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique chemical properties may allow it to modulate specific molecular targets, making it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials with enhanced properties, such as increased stability or improved performance. Its versatility makes it a valuable component in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of (4Z)-3-methyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-1,2-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4Z)-3-methyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-1,2-oxazol-5(4H)-one apart from these similar compounds is its unique combination of a trifluoromethyl group and an oxazole ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it particularly valuable for various scientific and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-3-methyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-1,2-oxazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
(4Z)-3-methyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-1,2-oxazol-5(4H)-one

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